Sodium 5h-octafluoropentanoate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5h-octafluoropentanoate typically involves the fluorination of pentanoic acid derivatives. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to achieve the desired level of fluorination .

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle highly reactive fluorinating agents. The production methods ensure high purity and yield of the compound, which is essential for its applications in various industries .

Análisis De Reacciones Químicas

Degradation Under UV/Sulfite Conditions

Sodium 5H-octafluoropentanoate undergoes C–C bond cleavage and defluorination when exposed to UV light in the presence of sodium sulfite (Na₂SO₃). Key findings include:

| Reaction Conditions | Products | Defluorination Efficiency |

|---|---|---|

| 254 nm UV, Na₂SO₃ (10 mM), pH 9.5–12, 20°C | Shorter-chain PFAS (e.g., C₃F₇COO⁻), F⁻ ions | 30–50% defluorination after 56 hours |

-

Mechanism :

Oxidation With Hydroxyl Radicals (HO- )

In advanced oxidation processes (AOPs), hydroxyl radicals degrade this compound via:

| Reaction Pathway | Key Observations |

|---|---|

| HO- attack at the α-carbon | Forms polyfluorinated intermediates (e.g., C₄F₇O₃⁻) |

| Subsequent β-scission | Releases CO₂ and shorter-chain perfluoroalkyl radicals |

Thermal Decomposition

At elevated temperatures (>300°C), the compound decomposes into:

-

Gaseous products : CF₄, CO₂, and HF.

-

Solid residues : Sodium fluoride (NaF) and carbonaceous materials.

Analytical Fragmentation in Mass Spectrometry

In LC-DTIMS-HRMS analyses, this compound exhibits characteristic fragmentation patterns:

| Ion Type | m/z (Observed) | Collision Cross-Section (Ų) |

|---|---|---|

| [M – H]⁻ | 272.98 | 140.2 ± 0.5 |

| [M – CO₂]⁻ | 228.95 | 125.6 ± 0.4 |

Environmental Persistence and Remediation

-

Soil/Water Interactions : Strong adsorption to organic matter due to its anionic nature.

-

Biodegradation : Resistant to microbial breakdown under aerobic and anaerobic conditions.

-

Remediation Strategies :

Aplicaciones Científicas De Investigación

Chemical Characteristics

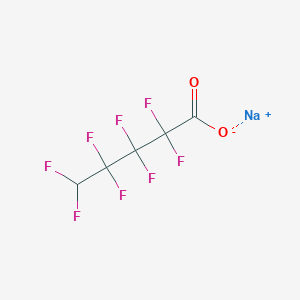

Sodium 5H-octafluoropentanoate is characterized by a fully fluorinated carbon chain, which imparts significant thermal stability and hydrophobicity. Its molecular structure can be represented as follows:

- Molecular Formula : C5F8O2Na

- Molecular Weight : 248.06 g/mol

The presence of multiple fluorine atoms enhances its resistance to heat, water, and grease, making it suitable for various applications.

Industrial Applications

This compound is used in several industrial applications due to its unique properties:

- Aerospace : Utilized in fuel pump seals to prevent fuel loss and enhance safety.

- Construction : Employed in water-resistant building materials, improving durability.

- Electronics : Acts as a heat transfer agent in semiconductor processing.

Environmental Research

As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound is studied for its environmental persistence and potential bioaccumulation. Research indicates that it can affect cellular processes and gene expression in biological systems, making it relevant for toxicological studies.

Case Study: Toxicity Screening

A high-throughput toxicity screen evaluated the effects of various PFAS, including this compound, on cell viability and proliferation. The study found that exposure to certain concentrations significantly disrupted cellular functions, highlighting the need for further investigation into the mechanisms of action and potential health impacts .

Biochemical Applications

Research has shown that this compound can modulate biochemical pathways effectively. It has been implicated in:

- Cell Signaling : Influences metabolic activities within cells.

- Gene Expression Regulation : Alters the expression of genes vital for cellular health.

Mecanismo De Acción

The mechanism of action of sodium 5h-octafluoropentanoate involves its interaction with specific molecular targets and pathways. The highly electronegative fluorine atoms in the compound can form strong interactions with various biomolecules, affecting their structure and function. This property is exploited in biological imaging and drug delivery applications, where the compound can selectively bind to target molecules .

Comparación Con Compuestos Similares

Sodium 5h-octafluoropentanoate is unique due to its high degree of fluorination, which imparts distinct physical and chemical properties. Similar compounds include:

Sodium perfluorooctanoate (PFOA): Another highly fluorinated compound used in similar applications but with different chain lengths and properties.

Sodium trifluoroacetate: A compound with fewer fluorine atoms, used in different chemical reactions and applications.

Sodium pentafluoropropionate: A shorter-chain fluorinated compound with distinct reactivity and applications.

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Actividad Biológica

Sodium 5H-octafluoropentanoate, a per- and polyfluoroalkyl substance (PFAS), has garnered attention due to its widespread environmental presence and potential biological effects. This compound, known for its unique chemical structure characterized by a chain of fluorinated carbons, is part of a larger family of substances that have been linked to various health concerns. This article explores the biological activity of this compound, focusing on its toxicological effects, cellular interactions, and implications for human health.

- Chemical Formula : C5F8O2Na

- Molecular Weight : 353.7 g/mol

- CAS Number : 376-72-7

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

- Cell Viability and Proliferation : Studies utilizing trophoblast cell lines (JEG-3) have shown that exposure to PFAS can significantly affect cell viability and proliferation rates. The high-throughput toxicity screen revealed concentration-dependent effects on mitochondrial membrane potential (MMP), indicating that these compounds can disrupt cellular energy metabolism .

- Oxidative Stress : Exposure to this compound has been associated with increased oxidative stress markers in cells. Altered expression of genes related to oxidative stress response suggests that PFAS compounds can lead to cellular damage through the generation of reactive oxygen species (ROS) and disruption of antioxidant defenses .

- Gene Expression Modulation : High concentrations of PFAS have been shown to disrupt the expression of genes vital for trophoblast health, affecting processes such as migration and implantation in the placenta . This disruption may have implications for reproductive health.

Toxicological Findings

The following table summarizes key findings from studies on the biological activity of this compound:

| Endpoint | Observed Effect | Concentration |

|---|---|---|

| Cell Viability | Decreased viability in JEG-3 cells | EC50 values <100 µM |

| Mitochondrial Membrane Potential | Depolarization observed | 300 µM |

| Gene Expression | Altered expression of oxidative stress genes | 300 µM |

| Trophoblast Migration | Inhibition of migration (72% closure) | 100 µM PFOA |

Case Studies

Several case studies highlight the adverse effects associated with PFAS exposure, including this compound:

- Reproductive Health : A study demonstrated that PFAS exposure can lead to adverse developmental outcomes in animal models, suggesting potential risks for human pregnancy outcomes due to placental dysfunction caused by disrupted trophoblast function .

- Environmental Impact : Research indicates that PFAS compounds persist in the environment, accumulating in biological systems and leading to long-term exposure risks. The degradation pathways of these substances have been explored, revealing their resistance to conventional breakdown methods, which raises concerns about their environmental persistence and bioaccumulation potential .

- Human Health Concerns : Epidemiological studies have linked PFAS exposure to various health issues, including immune system dysfunction and increased cholesterol levels. The biological mechanisms underlying these associations are still under investigation but suggest a need for further research into the long-term impacts of this compound on human health .

Propiedades

IUPAC Name |

sodium;2,2,3,3,4,4,5,5-octafluoropentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F8O2.Na/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15;/h1H,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSVPEMHXPQFCC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF8NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635442 | |

| Record name | Sodium 2,2,3,3,4,4,5,5-octafluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22715-46-4 | |

| Record name | Sodium 2,2,3,3,4,4,5,5-octafluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.